Boc-N-Me-Tyr-OH

Vue d'ensemble

Description

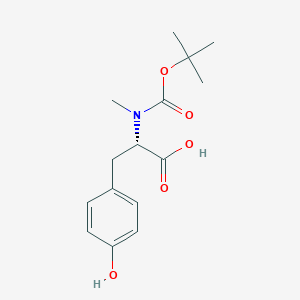

N-α-tert-Butoxycarbonyl-N-methyl-L-tyrosine: (Boc-N-Me-Tyr-OH) is a derivative of the amino acid tyrosine. It is commonly used in peptide synthesis due to its stability and ease of incorporation into peptide chains. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino terminus and a methyl group on the nitrogen atom.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C15H21NO5

- Molecular Weight : 295.33 g/mol

- Structural Characteristics : The compound features a tert-butoxycarbonyl (Boc) protective group which stabilizes the amino group during synthesis processes. The methyl group attached to the nitrogen enhances its solubility and reactivity in organic solvents.

Scientific Research Applications

Boc-N-Me-Tyr-OH is primarily utilized in several fields:

Peptide Synthesis

- Building Block : It serves as an essential building block in the synthesis of peptides. The Boc group protects the amino functionality, allowing for selective reactions without side reactions that could occur at the amino site.

- Solid-Phase Peptide Synthesis (SPPS) : This compound is particularly suited for SPPS due to its stability under various conditions and ease of deprotection at the final stages of synthesis .

Medicinal Chemistry

- Drug Development : this compound is used in developing biologically active peptides that can function as therapeutics. Its derivatives have shown potential in targeting specific receptors, thereby enhancing drug efficacy while reducing side effects .

- Anticancer Research : Studies indicate that peptides synthesized using this compound can encapsulate chemotherapeutic agents, facilitating targeted delivery to cancer cells.

Biochemical Studies

- Enzyme Interactions : The compound has been employed to study enzyme kinetics and receptor binding, contributing to advancements in understanding metabolic pathways and drug interactions .

- Cellular Mechanisms : Research has highlighted its role in influencing cellular signaling pathways and gene expression, which are critical for developing new therapeutic strategies.

Case Study 1: Peptide-Based Nanoparticles

A study demonstrated the use of this compound in synthesizing peptide-based nanoparticles for targeted drug delivery. These nanoparticles effectively encapsulated chemotherapeutic drugs, improving their bioavailability and specificity towards tumor cells while minimizing toxicity to healthy tissues.

Case Study 2: Enzyme Activity Assays

In another research project, this compound was utilized to investigate the activity of carboxypeptidase Y during peptide bond formation. The results indicated that varying concentrations of this compound significantly impacted enzyme efficiency, providing insights into optimal conditions for peptide synthesis.

Preparation Methods

This compound is synthesized through:

- Esterification Reaction : This involves reacting N-(tert-butoxycarbonyl)-L-tyrosine with methanol in the presence of an acid catalyst under reflux conditions to yield high purity products.

- Solvent-Free Methods : Recent advancements have introduced eco-friendly methodologies utilizing ball-milling techniques for synthesizing N-protected amino acids, including Boc derivatives, which enhance yield and reduce environmental impact .

Mécanisme D'action

Target of Action

Boc-N-Me-Tyr-OH, also known as Boc-MeTyr-OH, is a derivative of the amino acid tyrosine . Amino acids and their derivatives are known to influence various biological processes, including the secretion of anabolic hormones, fuel supply during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage . .

Biochemical Pathways

Amino acids and their derivatives, including tyrosine derivatives like this compound, are known to play key roles in various biochemical pathways . They can act as precursors for the synthesis of monoamine neurotransmitters, including catecholamines and 5-hydroxytryptamine . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Boc-N-Me-Tyr-OH typically involves the protection of the amino group of tyrosine with a tert-butoxycarbonyl group. This is achieved by reacting tyrosine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The methylation of the nitrogen atom is then carried out using methyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods: In industrial settings, the synthesis of this compound is often performed using solid-phase peptide synthesis (SPPS) techniques. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Boc group is removed using trifluoroacetic acid, and the peptide is cleaved from the resin using strong acids like hydrogen fluoride .

Analyse Des Réactions Chimiques

Types of Reactions: Boc-N-Me-Tyr-OH undergoes several types of chemical reactions, including:

Deprotection: Removal of the Boc group using acids such as trifluoroacetic acid or hydrochloric acid in methanol.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.

Coupling: Dicyclohexylcarbodiimide, hydroxybenzotriazole.

Major Products:

Deprotection: N-methyl-L-tyrosine.

Coupling: Peptides containing N-methyl-L-tyrosine residues.

Comparaison Avec Des Composés Similaires

N-α-tert-Butoxycarbonyl-L-tyrosine (Boc-Tyr-OH): Similar structure but lacks the methyl group on the nitrogen atom.

N-α-tert-Butoxycarbonyl-O-methyl-L-tyrosine (Boc-Tyr(Me)-OH): Similar structure but has a methyl group on the oxygen atom of the phenol ring.

N-α-tert-Butoxycarbonyl-N-methyl-L-tyrosine benzyl ester (Boc-N-Me-Tyr(Bzl)-OH): Similar structure but has a benzyl ester group instead of a free carboxyl group.

Uniqueness: Boc-N-Me-Tyr-OH is unique due to the presence of both the Boc protecting group and the methyl group on the nitrogen atom. This combination provides stability during peptide synthesis and allows for the incorporation of N-methyl-L-tyrosine into peptide chains, which can influence the biological activity and stability of the resulting peptides .

Activité Biologique

Boc-N-Me-Tyr-OH (Boc-N-methyltyrosine) is a derivative of the amino acid tyrosine, modified with a tert-butyloxycarbonyl (Boc) protecting group and an N-methyl group. This compound has garnered attention in various fields of biological research due to its potential applications in drug development and as a biochemical tool. The following sections will explore its biological activity, mechanisms, and relevant research findings.

This compound is characterized by its unique structural features, which enhance its stability and solubility compared to unmodified tyrosine. The Boc group serves as a protective moiety that can be removed under specific conditions, allowing for further functionalization or incorporation into peptides. The N-methylation of the tyrosine residue affects its interaction with biological targets, particularly in peptide synthesis and receptor binding.

1. Receptor Interaction

Research indicates that this compound exhibits significant activity at various receptors, including opioid and neurokinin receptors. Its structural modifications allow it to mimic endogenous peptides, making it a valuable tool in studying receptor dynamics and signaling pathways.

- Opioid Receptors : Studies have shown that compounds similar to this compound can act as selective agonists or antagonists at opioid receptors, which are crucial for pain modulation. For instance, derivatives of tyrosine have been explored for their ability to engage with μ and δ opioid receptors without inducing tolerance typically associated with traditional opioids .

- Neurokinin Receptors : The incorporation of this compound into peptide sequences has demonstrated potential as a neurokinin-1 (NK1) antagonist. This activity is particularly relevant in pain management and anti-inflammatory therapies, where NK1 antagonists are being investigated for their efficacy in treating neuropathic pain .

2. Metabolic Stability

The introduction of the Boc group significantly enhances the metabolic stability of this compound. Research indicates that this compound can maintain its biological activity over extended periods due to reduced susceptibility to enzymatic degradation. This property is critical for developing long-acting therapeutic agents .

Case Study 1: Pain Management

In a study investigating novel bifunctional peptides for neuropathic pain treatment, compounds incorporating this compound were tested for their analgesic properties. Results indicated that these peptides effectively reduced pain responses in animal models without the adverse effects typically associated with opioids, such as tolerance or dependence .

Case Study 2: Anticancer Activity

Another study explored the potential anticancer properties of this compound derivatives. These compounds were evaluated for their ability to inhibit tumor growth in vitro. The findings suggested that certain modifications to the tyrosine residue enhanced cytotoxicity against cancer cell lines, indicating potential for further development in cancer therapeutics .

Research Findings

Propriétés

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16(4)12(13(18)19)9-10-5-7-11(17)8-6-10/h5-8,12,17H,9H2,1-4H3,(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APVBZIOLJVJCLT-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427193 | |

| Record name | Boc-N-Me-Tyr-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82038-34-4 | |

| Record name | Boc-N-Me-Tyr-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.